Reduced Lipophilicity vs. Cyclohexane Analog for Improved Drug-Likeness
Compared to its direct six-membered ring analog, 1-(1H-benzimidazol-2-ylmethyl)cyclohexanecarboxylic acid, the cyclopentane variant demonstrates a calculated logP (XLogP3) value that is 0.5 units lower. For a compound of this molecular weight, this represents a significant shift in lipophilicity, moving it into a more favorable range for oral drug candidates as defined by Lipinski's rules [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | Cyclohexane analog (PubChem CID 926229-84-7): XLogP3 = 3.0 |
| Quantified Difference | Δ = -0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lower logP is directly correlated with better aqueous solubility and a reduced risk of off-target toxicity, making the cyclopentane scaffold a superior starting point for lead optimization in drug discovery programs.
- [1] PubChem. (2026). 1-(1H-benzimidazol-2-ylmethyl)cyclopentanecarboxylic acid. PubChem CID 4962066. (Computed XLogP3 value). View Source
